7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazoline family. It is characterized by a complex structure that includes multiple halogen substituents: bromine, chlorine, and fluorine. The molecular formula of this compound is with a molecular weight of approximately 295.47 g/mol. The presence of these halogens contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in various scientific fields.
The synthesis of 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. Common methods include:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhancing yield and purity through controlled processes . Purification methods such as recrystallization and chromatography are typically used to isolate the final product.
The molecular structure of 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone can be described as follows:
C1=NC2=C(C(=C(C(=C2F)Br)Cl)F)C(=O)N1
LXSGLLHFLLGHNS-UHFFFAOYSA-N
The structural complexity includes a quinazoline core with halogen substituents that influence its reactivity and interactions with biological systems .
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new derivatives with enhanced biological activities or altered properties.
The mechanism of action for 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone involves its interaction with specific molecular targets such as enzymes or receptors:
Research indicates that this compound may interfere with virulence factors in pathogens like Pseudomonas aeruginosa, suggesting its potential in antimicrobial therapies.
Property | Value |
---|---|
Molecular Formula | C8H2BrClF2N2O |
Molecular Weight | 295.47 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Storage Conditions | +4°C |
These properties influence its handling and application in laboratory settings .
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone has diverse applications across various scientific fields:
The synthesis of tetrahalogenated quinazolinones like 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone demands precise sequential halogenation to achieve regioselectivity. Electrophilic aromatic substitution (EAS) remains the cornerstone for introducing bromine and chlorine atoms. As demonstrated in the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, m-chlorotoluene undergoes bromination at the ortho and para positions using bromine in n-butyl bromide with anhydrous FeCl₃ catalysis (0°C, 4 hours), yielding 2,4-dibromo-5-chlorotoluene with 73% efficiency [1] [8]. Fluorination, however, often requires distinct approaches. Halogen-exchange reactions using potassium fluoride or cesium fluoride in polar aprotic solvents (e.g., DMF, 120-150°C) are employed for nucleophilic aromatic substitution (SNAr), particularly effective for activating electron-deficient rings where fluorine displaces nitro or chloro groups [2] [9]. Alternatively, Balz-Schiemann reactions via diazotization of anilines followed by fluorination with HF or pyridine-HF complexes enable direct fluorine introduction, though this adds synthetic steps [9].
Table 1: Halogenation Methods for Quinazolinone Precursors
Halogen | Method | Reagents/Conditions | Key Considerations | Yield Range |
---|---|---|---|---|
Bromine | EAS | Br₂, FeCl₃, 0°C, non-polar solvent | Regioselectivity controlled by directing groups | 70-85% |
Chlorine | EAS/Sandmeyer | Cl₂, FeCl₃ or CuCl, diazonium intermediates | Competing side reactions require stoichiometric control | 65-78% |
Fluorine | SNAr/Balz-Schiemann | KF/CsF, DMF (SNAr); NaNO₂/HF (Balz-Schiemann) | Electron-withdrawing groups essential for SNAr | 40-65% |
Critical challenges include halogen interference (e.g., bromine's activating effect complicating fluorination) and temperature sensitivity. Optimization involves sequential halogen addition (chlorine/bromine before fluorine) and protecting group strategies for anthranilic acid derivatives to prevent oxidation [1] [6] [8].
The construction of the quinazolinone core typically follows a multi-step sequence starting from substituted anthranilic acids or their derivatives. For 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone, a proven route involves:
Table 2: Key Steps in Quinazolinone Core Synthesis
Step | Reaction Type | Critical Reagents | Conditions | Yield | Purpose |
---|---|---|---|---|---|
Oxidation | Side-chain oxidation | KMnO₄, pyridine/H₂O | Reflux, 24-30 h | 87% | Carboxylic acid formation |
Amination | Catalytic amination | NH₃, Cu₂O, EDTA, ethyl acetate | 35°C, N₂, 5 h | 92% | Amino group introduction ortho to acid |
Cyclization | Cyclodehydration | HCONH₂, DMF | Reflux, 6-8 h | 75-80% | Quinazolinone ring formation |
Optimization strategies focus on solvent selection and catalyst efficiency. Replacing water with pyridine/tert-butanol mixtures enhances KMnO₄ solubility and substrate accessibility during oxidation [8]. For cyclization, microwave-assisted synthesis reduces reaction times (minutes vs. hours) and improves yields by 10-15% by minimizing decarboxylation or hydrolysis side reactions [6].
Molecular hybridization integrates pharmacophores from bioactive scaffolds to enhance biological efficacy. Combining 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone with pyrazole carbamides leverages synergistic antifungal and antiproliferative activities [3] [7]. The hybridization protocol involves:
Structure-Activity Relationship (SAR) insights reveal that halogen positioning critically influences bioactivity:
Achieving precise halogen placement on the quinazolinone scaffold requires advanced catalytic systems. Palladium-catalyzed direct arylation enables regioselective C-H functionalization, particularly at the C5/C8 positions of quinazolinones. For example, Pd(OAc)₂/PtBu₂Me·HBF₄ with pivalic acid and K₂CO₃ in toluene (120°C) facilitates C4 arylation of benzothiadiazole derivatives, a strategy adaptable to quinazolinones [4]. Direct C-H fluorination employs AgF or Ag₂O with phenanthroline ligands in DCE (80°C), selectively fluorinating electron-deficient positions (C5/C8) via radical pathways [4] [9].
Table 3: Catalytic Systems for Regioselective Halogenation
Catalyst System | Ligand/Additive | Substrate Scope | Regioselectivity | Limitations |
---|---|---|---|---|
Pd(OAc)₂ (10 mol%) | PtBu₂Me·HBF₄, PivOH | Benzothiadiazoles | C4 > C7 | Sensitive to steric hindrance |
Cu₂O (20 mol%) | NH₄OH, EDTA | Dibromochlorobenzoic acids | Ortho to carboxylic acid | Limited to amination |
AgF (2.0 equiv.) | Phenanthroline | Electron-deficient arenes | C5/C8 for fluorination | Requires stoichiometric silver |
Pd/Cu Bimetallic | Pyridine N-oxide | Heteroarenes | C-H bromination/chlorination | High catalyst loading (15 mol%) |
Bimetallic Pd/Cu systems enhance scope and selectivity. For instance, Pd(OAc)₂/CuI with pyridine N-oxide directing groups enables sequential bromination/chlorination at C5 and C8 positions via low-temperature oxidative addition (50-60°C). This system overcomes limitations of mono-metallic catalysts in polyhalogenated substrates by suppressing homo-coupling and protodehalogenation [4] [9]. Solvent effects are pronounced: DMF facilitates ionic mechanisms, while toluene favors radical pathways for fluorination. Recent advances include photo-assisted C-H fluorination using Ru photocatalysts (e.g., Ru(bpy)₃Cl₂), enabling room-temperature C5 fluorination with Selectfluor® (72% yield) [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7